Estrogen receptor modulator 6

ERβ agonist Binding affinity Selectivity

LY3201 is a differentiated ERβ agonist validated in enteric neurogenesis, adipose browning, and CNS neurotransmission models. With a Ki of 0.44 nM and 19-fold selectivity, it offers distinct functional outcomes not replicated by other ERβ agonists. Ideal for research in GI motility, female-specific metabolism, and neuroprotection. Select for reproducible, ERβ-specific studies.

Molecular Formula C18H16F2O3
Molecular Weight 318.3 g/mol
CAS No. 787621-78-7
Cat. No. B10758331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstrogen receptor modulator 6
CAS787621-78-7
Molecular FormulaC18H16F2O3
Molecular Weight318.3 g/mol
Structural Identifiers
SMILESC1C2C(CC1(F)F)C3=C(C=CC(=C3)O)OC2C4=CC=C(C=C4)O
InChIInChI=1S/C18H16F2O3/c19-18(20)8-14-13-7-12(22)5-6-16(13)23-17(15(14)9-18)10-1-3-11(21)4-2-10/h1-7,14-15,17,21-22H,8-9H2/t14-,15-,17-/m0/s1
InChIKeyQJSMFUTULGSHNQ-ZOBUZTSGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LY3201 (ERβ Agonist CAS 787621-78-7): Product-Specific Quantitative Differentiation for Research Procurement


LY3201 ((3aS,4R,9bR)-2,2-difluoro-4-(4-hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta(c)chromen-8-ol) is a synthetic, nonsteroidal benzopyran derivative that functions as a highly selective estrogen receptor β (ERβ) agonist [1]. It belongs to the SERBA (Selective Estrogen Receptor Beta Agonist) chemical class and demonstrates a distinct binding affinity profile characterized by a Ki of 0.44 nM for ERβ and a 19‑fold selectivity over ERα (Ki = 8.4 nM) . Unlike steroidal ERβ agonists, LY3201 possesses a difluorinated cyclopenta[c]chromene core that enables a unique binding orientation within the ERβ ligand‑binding domain [2]. This compound is extensively validated in primary literature across multiple in vivo disease models, including neuroprotection, enteric neurogenesis, adipose browning, and prostate tumor suppression, establishing it as a well‑characterized and mechanistically distinct research tool for dissecting ERβ‑specific biology [3].

Why LY3201 (CAS 787621‑78‑7) Cannot Be Substituted by Other ERβ Agonists in Rigorous Research


Direct substitution of LY3201 with other commercially available ERβ agonists (e.g., ERB‑041, DPN, WAY‑200070, LY500307) is scientifically unjustified due to substantial divergence in three critical parameters: (i) intrinsic binding potency at ERβ (Ki ranging from 0.44 nM to 5.4 nM across agonists), (ii) ERβ/ERα selectivity ratio (spanning 19‑fold to >200‑fold), and (iii) in vivo functional outcomes in tissue‑specific and disease‑relevant models [1]. These differences arise from distinct chemical scaffolds (benzopyran vs. diarylpropionitrile vs. benzoxazole) that dictate unique ligand‑receptor conformations and downstream transcriptional programs [2]. Consequently, experimental reproducibility, target engagement validation, and cross‑study comparability are compromised when an unvalidated analog is substituted. The quantitative evidence below delineates exactly where LY3201 exhibits measurable differentiation relative to its closest chemical and pharmacological comparators, thereby informing scientifically rigorous procurement decisions [3].

LY3201 (CAS 787621‑78‑7): Quantitative Differentiation Evidence for Research Selection


ERβ Binding Affinity: LY3201 Demonstrates 12‑Fold Higher Potency than ERB‑041

LY3201 exhibits a Ki of 0.44 nM for human ERβ, whereas the widely used comparator ERB‑041 (Prinaberel) exhibits an IC50 of 5.4 nM in analogous binding assays . This represents a 12‑fold greater binding potency for LY3201. The experimental context involves competitive radioligand binding using recombinant human ERβ ligand‑binding domain .

ERβ agonist Binding affinity Selectivity

ERβ/ERα Selectivity Ratio: LY3201 Occupies a Distinct Middle Ground Among ERβ Agonists

LY3201 displays a 19‑fold selectivity for ERβ over ERα (Ki = 0.44 nM vs. 8.4 nM) . In contrast, ERB‑041 exhibits >200‑fold selectivity (IC50 = 5.4 nM vs. >1216 nM) , while DPN shows approximately 70‑fold selectivity (EC50 = 0.85 nM vs. 66 nM) . LY3201's intermediate selectivity profile may be advantageous in systems where residual ERα engagement is desired or where extreme selectivity compromises transcriptional efficacy [1].

ERβ selectivity ERα off‑target SERBA

In Vivo Enteric Neurogenesis: LY3201 Induces 2.7‑Fold Neuronal Increase Not Demonstrated for ERB‑041 or DPN

In primary murine myenteric ganglia cultured in neuronal medium, LY3201 (0.5 nM) elicited a 2.7‑fold increase in the number of neurofilament⁺ and HuC/D⁺ neurons compared to vehicle control [1]. Furthermore, in two murine models of enteric neuronal damage (high‑fat diet and benzalkonium chloride), LY3201 treatment significantly accelerated neuronal recovery in vivo [2]. Comparable quantitative in vivo neurogenic data are absent for ERB‑041, DPN, or WAY‑200070 in published literature, establishing a functional differentiation for LY3201 in ENS research [3].

Enteric nervous system Neurogenesis In vivo model

Adipose Tissue Browning: LY3201 Induces Browning in Obese Female Mice, an Effect Not Observed with WAY‑200070

A 3‑day treatment with LY3201 (0.04 mg/day, s.c. pellet) induced browning of subcutaneous abdominal fat in 1‑year‑old obese WT and ERα⁻/⁻ female mice, as evidenced by increased expression of ERβ in sympathetic ganglia neurons, elevated tyrosine hydroxylase in nerve terminals, and upregulation of β3‑adrenoceptor in adipose tissue [1]. In contrast, WAY‑200070 has been reported to produce antidiabetic effects in male mice but does not induce adipose browning in the same paradigm [2]. This tissue‑specific and sex‑dependent functional divergence underscores LY3201's unique in vivo pharmacology [3].

Adipose browning Metabolism Obesity

CNS Excitatory/Inhibitory Balance: LY3201 Shifts Neurotransmission Toward Inhibition, Opposite to Estradiol

In mice treated with LY3201 (0.04 mg/day s.c. pellet for 3 days), a clear reduction in dendritic spines on cortical neurons was observed by Golgi staining, accompanied by increased expression of glutamic acid decarboxylase (GAD65+67) in layer V cortex and CA1 hippocampus, more GAD⁺ terminals surrounding pyramidal neurons, and decreased NMDA receptor (NMDAR) expression [1]. These changes are opposite to those induced by estradiol‑17β (which activates both ERα and ERβ) [2]. No comparable quantitative CNS functional data exist for ERB‑041 or DPN in the same experimental paradigm, highlighting a CNS‑specific functional differentiation [3].

CNS GABAergic Synaptic plasticity

Optimal Research and Industrial Application Scenarios for LY3201 (CAS 787621‑78‑7) Based on Validated Differentiation


Enteric Nervous System (ENS) Regeneration and Neurogenesis Studies

LY3201 is uniquely validated in both in vitro and in vivo models of ENS damage, demonstrating a 2.7‑fold increase in enteric neurons in primary culture and accelerated neuronal recovery in murine injury models [1]. This functional evidence, absent for ERB‑041, DPN, or WAY‑200070, positions LY3201 as the preferred tool compound for investigating ERβ‑mediated enteric neurogenesis and potential therapeutic applications in gastrointestinal motility disorders [2].

Adipose Tissue Browning and Metabolic Research in Female Models

LY3201 induces browning of subcutaneous adipose tissue in obese female mice, an effect not replicated by WAY‑200070 in comparable studies [3]. This sex‑specific and tissue‑specific functional outcome supports the use of LY3201 in metabolic research focused on female‑specific obesity interventions, adipose tissue remodeling, and energy expenditure mechanisms [4].

CNS Synaptic Plasticity and Neuropsychiatric Research

LY3201 uniquely shifts cortical and hippocampal neurotransmission toward inhibition by reducing dendritic spine density and upregulating GABAergic markers, opposite to estradiol effects [5]. This distinct functional signature, not reported for other ERβ agonists, makes LY3201 the optimal choice for studies investigating ERβ‑mediated modulation of anxiety, depression, or neuroprotection in CNS disorders [6].

Prostate Cancer and Androgen Receptor Signaling Studies

In ERβ‑expressing LNCaP prostate cancer cells, LY3201 down‑regulates androgen receptor (AR) target genes (FKBP5, TBC1D4) and exerts tumor‑suppressive effects [7]. This validated activity in prostate cancer models provides a compelling rationale for selecting LY3201 over less‑characterized ERβ agonists in oncology research focused on AR signaling crosstalk and ERβ‑mediated tumor suppression [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Estrogen receptor modulator 6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.